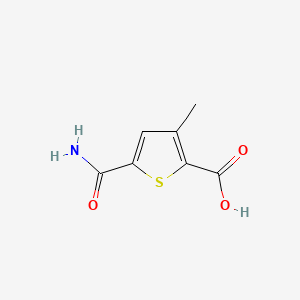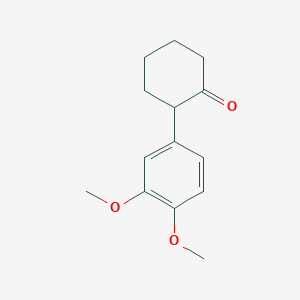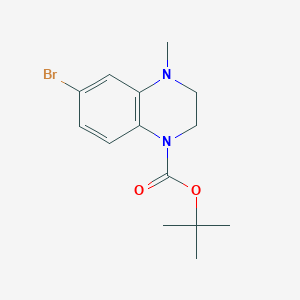
Tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoxaline-1(2h)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroquinoxaline core.
Preparation Methods
The synthesis of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methyl-1,2,3,4-tetrahydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Chemical Reactions Analysis
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate to introduce additional functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
6-bromo-4-methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.
4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Lacks the bromine atom, affecting its reactivity.
tert-butyl 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Contains a chlorine atom instead of bromine, altering its chemical properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.
Properties
Molecular Formula |
C14H19BrN2O2 |
|---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16(4)12-9-10(15)5-6-11(12)17/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
QFBHWASCYIVRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
![2-{6-Ethyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13487761.png)
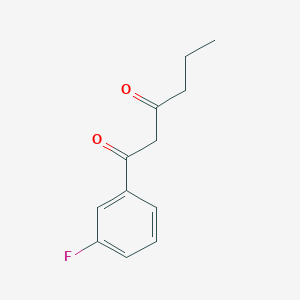
![Benzyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13487766.png)

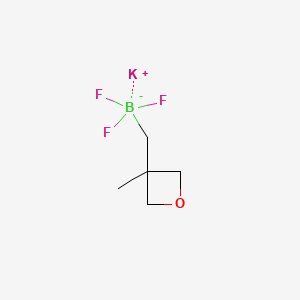
![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
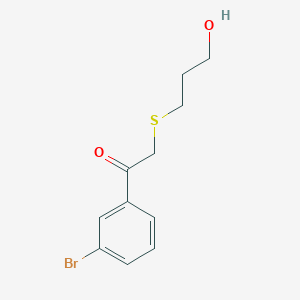

![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)

